4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester
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Overview
Description
4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester typically involves the reaction of 4,4-difluorocyclopent-1-ene with boronic acid pinacol ester under controlled conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentene derivatives, alcohols, ketones, and borane or borate compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions include palladium complexes and various organic halides .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the difluorocyclopentene moiety.
Vinylboronic acid pinacol ester: Contains a vinyl group instead of the difluorocyclopentene group.
Alkylboronic acid pinacol esters: Various alkyl groups can replace the difluorocyclopentene group.
Uniqueness
4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester is unique due to its difluorocyclopentene moiety, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C11H17BF2O2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4,4-difluorocyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h5H,6-7H2,1-4H3 |
InChI Key |
HIENYMGMEYFXTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(F)F |
Origin of Product |
United States |
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